An In-depth Technical Guide to the Physical Properties of (R)-1-(2-Methoxyphenyl)ethanamine
An In-depth Technical Guide to the Physical Properties of (R)-1-(2-Methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2-Methoxyphenyl)ethanamine, a chiral amine, is a valuable building block in synthetic organic chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active compounds. Understanding its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, offering insights into its handling, characterization, and application. The derivatives of this compound are utilized as potential ligands in the development of radioiodinated antagonists for imaging 5-HT1A receptors[1].
Section 1: Chemical Identity and Structure
A clear understanding of the compound's identity is the foundation for all scientific work. (R)-1-(2-Methoxyphenyl)ethanamine is a primary amine with a stereocenter at the carbon adjacent to the amino group and a methoxy group at the ortho position of the phenyl ring.
| Identifier | Value | Source |
| IUPAC Name | (1R)-1-(2-methoxyphenyl)ethanamine | [1] |
| CAS Number | 68285-23-4 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][3] |
| Molecular Weight | 151.21 g/mol | [1] |
| InChI Key | VENQOHAPVLVQKV-SSDOTTSWSA-N | |
| SMILES | CC@H(C1=CC=CC=C1OC)N |
Section 2: Core Physical Properties
The physical state and thermodynamic properties of a compound dictate its handling, storage, and reaction conditions. (R)-1-(2-Methoxyphenyl)ethanamine is a liquid at room temperature[2][4].
| Physical Property | Value | Conditions | Source |
| Boiling Point | 118 °C | 17 mmHg | [1][4] |
| Melting Point | No data available | [4] | |
| Density | No specific data available | ||
| Refractive Index | No specific data available | ||
| Appearance | Liquid | Ambient | [2][4] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [1] |
*Note: While specific experimental data for the density and refractive index of the (R)-2-methoxy isomer are not readily found, data for related isomers can provide an approximation. For instance, (R)-1-(4-methoxyphenyl)ethylamine has a reported density of 1.024 g/mL at 20 °C and a refractive index of n20/D 1.533[5]. The presence of the methoxy group generally enhances solubility in organic solvents[2].
Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for (R)-1-(2-Methoxyphenyl)ethanamine are not widely published, the expected spectral features can be inferred from its structure and data from related compounds.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present:
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N-H Stretch: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption corresponding to the aryl ether C-O bond should be present around 1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Signals from the protons on the benzene ring would appear in the downfield region, typically between 6.8 and 7.4 ppm. The ortho, meta, and para protons will exhibit distinct splitting patterns.
-
Methine Proton (-CH(NH₂)-): The proton attached to the stereocenter, adjacent to the nitrogen and the phenyl ring, would likely appear as a quartet around 4.0-4.5 ppm, split by the methyl and amino protons.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons is expected around 3.8 ppm[6].
-
Amino Protons (-NH₂): A broad singlet that can appear over a wide range, typically between 1.5 and 3.5 ppm. Its chemical shift is concentration and solvent-dependent.
-
Methyl Protons (-CH₃): A doublet for the methyl protons will be present in the upfield region, likely around 1.3-1.5 ppm, split by the adjacent methine proton.
¹³C NMR:
-
Aromatic Carbons: Signals for the six carbons of the benzene ring would be observed between 110 and 160 ppm. The carbon attached to the methoxy group will be the most downfield.
-
Methine Carbon (-CH(NH₂)-): The chiral carbon atom is expected to have a signal around 50-60 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group should appear around 55 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon signal will be in the upfield region, typically around 20-25 ppm.
Mass Spectrometry (MS)
In mass spectrometry, (R)-1-(2-Methoxyphenyl)ethanamine is expected to show a molecular ion peak [M]⁺ at m/z = 151. The fragmentation pattern would likely involve the loss of the methyl group (m/z = 136) and cleavage of the benzylic bond.
Section 4: Safety and Handling
(R)-1-(2-Methoxyphenyl)ethanamine is a hazardous chemical that requires careful handling.
| Hazard Information | Details | Source |
| GHS Classification | Acute Toxicity, Inhalation (Category 3); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1); Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | [4] |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. H412: Harmful to aquatic life with long lasting effects. | |
| UN Number | 2735 | [1] |
| Sensitivity | Air Sensitive | [1] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Section 5: Experimental Protocol: Boiling Point Determination under Reduced Pressure
The reported boiling point was determined under reduced pressure, a common technique for compounds that may decompose at their atmospheric boiling point or have very high boiling points.
Principle
A liquid boils when its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum pump, the boiling point is lowered.
Methodology: Thiele Tube Method
-
Sample Preparation: Place approximately 0.5 mL of (R)-1-(2-Methoxyphenyl)ethanamine into a small test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.
-
Heating: Place the assembly in a Thiele tube containing high-boiling mineral oil, ensuring the sample is immersed in the oil.
-
Vacuum Application: Connect the side arm of the Thiele tube to a vacuum source and a manometer to monitor the pressure. Evacuate the system to the desired pressure (e.g., 17 mmHg).
-
Heating and Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of thecapillary tube.
-
Equilibrium Point: Carefully control the heating rate. The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.
-
Recording: Record the temperature and the pressure from the manometer.
Workflow Diagram
Caption: Workflow for reduced pressure boiling point determination.
Section 6: Structural Isomers and Their Properties
The position of the methoxy group on the phenyl ring significantly influences the physical properties of the molecule.
Caption: Relationship between isomers and physical properties.
References
-
PubChem. (R)-1-(3-Methoxyphenyl)ethylamine. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
PubChem. 2-Methoxyphenethylamine. [Link]
-
ChemBK. (R)-(+)-1-(4-Methoxyphenyl)ethylamine - Physico-chemical Properties. [Link]
-
University of Calgary. Supplementary Information. [Link]
Sources
- 1. (R)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. CAS 68285-23-4: (αR)-2-Methoxy-α-methylbenzenemethanamine [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.be [fishersci.be]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
